molecular formula C8H9Cl3Si B3029741 1-Trichlorosilylethylbenzene CAS No. 7726-28-5

1-Trichlorosilylethylbenzene

Cat. No. B3029741
CAS RN: 7726-28-5
M. Wt: 239.6 g/mol
InChI Key: LPEPXQRITZMOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06392077B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.68 mmol) of tetrabutylphosphonium chloride, 0.96 g (6.83 mmol) of 1-chloroethylbenzene, and 2.71 g (20.00 mmol) of trichlorosilane were reacted at 150° C. for 6 hrs. The resulting mixture was distilled to give 0.58 g 1-trichlorosilylethylbenzene (yield; 35%).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:3].[Cl:10][SiH:11]([Cl:13])[Cl:12]>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC>[Cl:10][Si:11]([Cl:13])([Cl:12])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
ClC(C)C1=CC=CC=C1
Name
Quantity
2.71 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C(C)C1=CC=CC=C1)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.